2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid
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Overview
Description
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is a compound that features a pyrrole ring attached to a benzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid typically involves the reaction of a pyrrole derivative with a benzenesulfonic acid derivative. One common method includes the condensation of a pyrrole ring with a sulfonic acid group under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and sulfonamide compounds, which can have different biological and chemical properties .
Scientific Research Applications
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and 3,4-dimethylpyrrole share structural similarities.
Benzenesulfonic acid derivatives: Compounds such as toluenesulfonic acid and methanesulfonic acid are structurally related.
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is unique due to its specific combination of a pyrrole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111988-14-8 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-16(14,15)9-5-2-1-4-8(9)12-10-6-3-7-11-10/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15) |
InChI Key |
AGYZYVGJMSWKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
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